molecular formula C21H21ClF2N4O4 B1665812 阿替加兰 CAS No. 917904-13-3

阿替加兰

货号 B1665812
CAS 编号: 917904-13-3
分子量: 466.9 g/mol
InChI 键: QTUUCFVBSVJGOH-DLBZAZTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atecegatran is a thrombin inhibitor. Atecegatran is an active metabolite of atecegatran metoxil ( atecegatran fexenetil and AZD0837). AZD0837 is an oral direct thrombin inhibitor under development for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

科学研究应用

1. 抗凝作用和骨骼安全性

阿替加兰作为抗凝剂,已与华法林等其他抗凝剂进行了比较。研究表明,它不影响维生素 K 代谢,这对于骨骼健康至关重要。例如,一项对大鼠的研究表明,华法林治疗导致骨容积减少和骨小梁分离增加,而阿替加兰没有显示出这种作用。这表明与华法林相比,阿替加兰可能具有更好的骨骼安全性,从而可能降低接受阿替加兰治疗的患者的骨折发生率 (Fusaro 等人,2015)

2. 对房颤中风和出血的影响

研究已经调查了阿替加兰在减少房颤患者缺血性中风和严重出血中的作用。例如,研究表明,阿替加兰的血浆浓度以及患者人口统计学和阿司匹林使用情况会影响这些患者发生缺血性中风/全身栓塞和严重出血 (Reilly 等人,2014)

3. 抗凝作用的逆转

关于如何逆转阿替加兰的抗凝作用已经进行了大量研究。一项研究表明,凝血酶原复合物浓缩物 (PCC) 可以逆转健康受试者中阿替加兰的抗凝作用,这在严重出血或紧急干预的情况下至关重要 (Eerenberg 等人,2011)

4. 机械性心脏瓣膜患者的疗效

将阿替加兰与华法林在机械性心脏瓣膜患者中进行比较的研究强调了阿替加兰的血栓栓塞和出血并发症发生率增加,因此在这样的患者群体中没有益处且风险过高 (Eikelboom 等人,2013)

5. 解毒剂开发和结构分析

阿替加兰解毒剂的开发取得了进展。一项研究提供了对阿替加兰解毒剂的鉴定和药理学的研究数据,这对于需要紧急手术的患者至关重要 (Schiele 等人,2013)

6. 与其他抗凝剂在静脉血栓栓塞中的比较

阿替加兰已与华法林在急性静脉血栓栓塞的治疗中进行比较。研究结果表明,阿替加兰与华法林一样有效,具有相似的安全性,因此提供了一种替代治疗方案 (Schulman 等人,2009)

属性

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUCFVBSVJGOH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atecegatran

CAS RN

433937-74-7
Record name Atecegatran [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATECEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atecegatran
Reactant of Route 2
Atecegatran
Reactant of Route 3
Atecegatran
Reactant of Route 4
Atecegatran
Reactant of Route 5
Atecegatran
Reactant of Route 6
Reactant of Route 6
Atecegatran

Citations

For This Compound
10
Citations
A Straub, S Roehrig, A Hillisch - … Chemie International Edition, 2011 - Wiley Online Library
… A further peptidic thrombin inhibitor from AstraZeneca, the prodrug AZD-0837 22 (11, atecegatran fexenetil) with an oral bioavailability of 22–52 %, 23 was intended for Phase III clinical …
Number of citations: 80 onlinelibrary.wiley.com
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
Anticoagulant drugs comprise a specific subcategory of antithrombotic agents that act to inhibit blood coagulation at various stages, reducing clot development and ultimately lowering …
Number of citations: 57 www.thieme-connect.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
… (argatroban or atecegatran or bivalirudin or bothrojaracin or dabigatran or desulfatohirudin or efegatran or flovagatran or hirudin or hirugen or inogatran or lepirudin or melagatran or …
Number of citations: 3 www.sciencedirect.com
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org
H Koepsell - Pharmacological reviews, 2020 - ASPET
The organic cation transporters (OCTs) OCT1, OCT2, OCT3, novel OCT (OCTN)1, OCTN2, multidrug and toxin exclusion (MATE)1, and MATE kidney-specific 2 are polyspecific …
Number of citations: 200 pharmrev.aspetjournals.org
MJ Reese, PM Savina, GT Generaux, H Tracey… - Drug Metabolism and …, 2013 - ASPET
Dolutegravir (DTG; S/GSK1349572) is a potent HIV-1 integrase inhibitor with a distinct resistance profile and a once-daily dose regimen that does not require pharmacokinetic boosting. …
Number of citations: 262 dmd.aspetjournals.org
B Alcaide, P Almendros - Progress in Heterocyclic Chemistry, 2012 - Elsevier
The review covers work published in the calendar year 2011. Synthesis of four-membered oxygen- and nitrogen-containing heterocycles is reviewed. New developments in the reaction …
Number of citations: 6 www.sciencedirect.com
GJ Eckenrode - 2019 - search.proquest.com
Introduction: A key component of clinical practice is utilizing as much information as possible when caring for patients. This involves integrating information specific to each patient with …
Number of citations: 0 search.proquest.com
A Straub, S Roehrig, A Hillisch - Angewandte Chemie, 2011 - Wiley Online Library
… Ein weiterer peptidischer Thrombin-Inhibitor von AstraZeneca, das Prodrug AZD-0837 22 (11, Atecegatran fexenetil) mit einer oralen Bioverfügbarkeit von 22–52 %, 23 war 2008 für die …
Number of citations: 11 onlinelibrary.wiley.com
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2010 - nihs.go.jp
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 15 www.nihs.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。